

# ER-000444793: A Technical Guide to its Impact on Mitochondrial Calcium Homeostasis

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### **Abstract**

This technical guide provides an in-depth overview of **ER-000444793**, a potent and novel inhibitor of the mitochondrial permeability transition pore (mPTP). The document details the compound's mechanism of action, focusing on its impact on mitochondrial calcium homeostasis. It serves as a comprehensive resource for researchers in cellular biology, mitochondrial physiology, and drug discovery, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows. **ER-000444793**, identified through high-throughput screening, distinguishes itself by inhibiting mPTP opening in a Cyclophilin D (CypD)-independent manner, presenting a promising avenue for therapeutic intervention in pathologies associated with mitochondrial dysfunction.

## Introduction to ER-000444793

ER-000444793, with the chemical name N-(2-benzylphenyl)-2-oxo-1H-quinoline-4-carboxamide, is a small molecule identified as a potent inhibitor of the mitochondrial permeability transition pore (mPTP). The mPTP is a non-specific channel in the inner mitochondrial membrane, and its prolonged opening can lead to mitochondrial swelling, disruption of the membrane potential, and ultimately, cell death. A key feature of ER-000444793 is its mechanism of action, which is independent of Cyclophilin D (CypD), a well-known regulator of the mPTP and the target of the immunosuppressant drug Cyclosporin A.[1][2] This



CypD-independent inhibition suggests a novel interaction with the mPTP complex, offering a new tool for studying mitochondrial calcium regulation and a potential therapeutic agent with a distinct profile from existing mPTP inhibitors.

## **Quantitative Data Summary**

The inhibitory effects of **ER-000444793** on the mitochondrial permeability transition pore have been quantified through various in vitro assays. The data presented below is crucial for understanding the compound's potency and for designing future experiments.

| Parameter  | Value  | Assay  | Source |
|--|--|--|--------|
| IC50 for mPTP Inhibition                                 | 2.8 μΜ   | Mitochondrial Swelling<br>Assay                              | [2]    |
| Effect on CypD<br>Binding                                | No displacement of labeled-CsA from rhCypD protein up to 50 μΜ | Homogenous Time-<br>Resolved<br>Fluorescence (HTRF)<br>Assay | [2]    |
| Inhibition of Ca2+-<br>induced Mitochondrial<br>Swelling | Dose-dependent   | Spectrophotometric<br>Absorbance Assay<br>(540 nm)           | [1]    |
| Inhibition of Ca2+- induced Membrane Depolarization      | Dose-dependent   | TMRM Fluorescence<br>Assay                                   | [1]    |
| Enhancement of Ca2+<br>Retention Capacity                | Dose-dependent   | Fluo-4FF<br>Fluorescence Assay                               | [1]    |

# Mechanism of Action: Impact on Mitochondrial Calcium Homeostasis

Mitochondria are central to cellular calcium signaling, sequestering and releasing Ca2+ to shape cytosolic calcium dynamics and regulate their own function. However, excessive mitochondrial calcium uptake can trigger the opening of the mPTP, a critical event in some



forms of cell death. **ER-000444793** exerts its primary effect by inhibiting this Ca2+-induced mPTP opening.[1]

By preventing the formation of the pore, **ER-000444793** helps maintain mitochondrial integrity in the face of high calcium loads. This leads to several key downstream effects on mitochondrial calcium homeostasis:

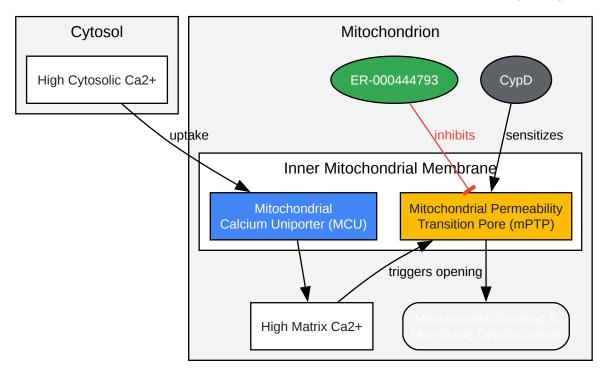
- Increased Calcium Retention Capacity: Mitochondria treated with ER-000444793 can sequester more calcium before the mPTP opens. This enhances their ability to buffer cytosolic calcium transients without succumbing to permeability transition.[1]
- Maintenance of Mitochondrial Membrane Potential: The opening of the mPTP dissipates the
  mitochondrial membrane potential (ΔΨm). By inhibiting the pore, ER-000444793 helps to
  preserve ΔΨm, which is essential for ATP synthesis and other mitochondrial functions.[1]
- Prevention of Mitochondrial Swelling: A direct consequence of mPTP opening is the influx of
  water and solutes into the mitochondrial matrix, causing swelling and rupture of the outer
  mitochondrial membrane. ER-000444793 directly blocks this Ca2+-induced swelling.[1]

It is important to note that **ER-000444793**'s mechanism is independent of Cyclophilin D. This has been demonstrated in assays showing that the compound does not inhibit the enzymatic activity of CypD nor does it displace Cyclosporin A from its binding site on CypD.[1][2]

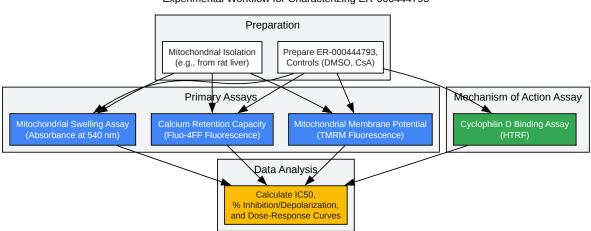
## **Signaling Pathway Diagram**



#### Effect of ER-000444793 on Mitochondrial Calcium-Induced mPTP Opening



#### Experimental Workflow for Characterizing ER-000444793



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